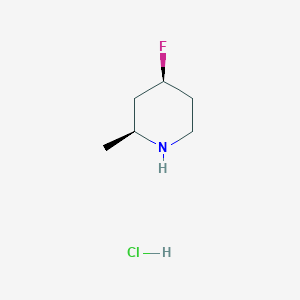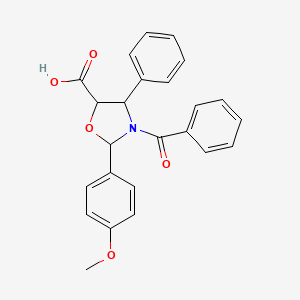
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 2nd position on the piperidine ring, along with a hydrochloride salt form. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride typically involves chiral separation techniques to obtain the desired enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral separation processes, such as preparative-scale chromatography or crystallization-based methods. These methods are optimized to achieve high yields and purity of the desired enantiomer. The use of advanced techniques such as enantioselective liquid-liquid extraction and membrane resolution methods can also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride include:
- (2S,4R)-4-fluoro-2-methyl-piperidine
- (2S,4S)-4-hydroxy-2-methyl-piperidine
- (2S,4S)-4-chloro-2-methyl-piperidine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
(2S,4S)-4-fluoro-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Clave InChI |
FLPHBJKZYAFDDP-GEMLJDPKSA-N |
SMILES isomérico |
C[C@H]1C[C@H](CCN1)F.Cl |
SMILES canónico |
CC1CC(CCN1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)


![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)





